2-溴-5-(吗啉-4-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

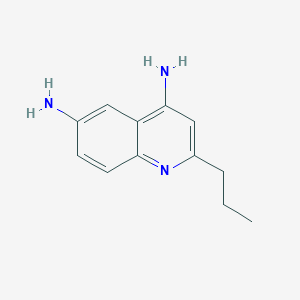

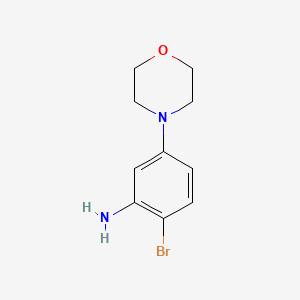

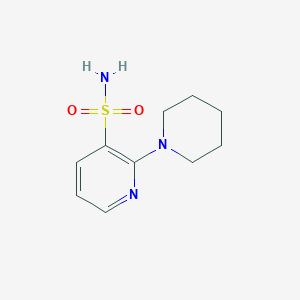

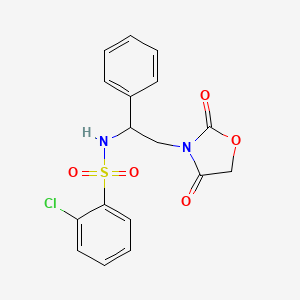

“2-Bromo-5-(morpholin-4-yl)aniline” is a chemical compound with the CAS Number: 1175948-78-3 . It has a molecular weight of 257.13 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of morpholines, which includes “2-Bromo-5-(morpholin-4-yl)aniline”, has been a subject of research. Amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-(4-morpholinyl)aniline . The InChI code for this compound is 1S/C10H13BrN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 .Chemical Reactions Analysis

The synthesis of morpholines often involves reactions with 1,2-amino alcohols and related compounds . Recent advances in the synthesis of morpholines have focused on stereoselective syntheses and the use of transition metal catalysis .Physical And Chemical Properties Analysis

“2-Bromo-5-(morpholin-4-yl)aniline” is a powder that is stored at room temperature . It has a molecular weight of 257.13 .科学研究应用

Synthesis of α-bromoacrylic acid esters

2-Bromo-5-(morpholin-4-yl)aniline can be used in the synthesis of α-bromoacrylic acid esters. This is achieved through a convenient one-pot synthesis process . The α-bromoacrylic acid esters are then converted into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines .

Production of α-substituted propionates

Esters of α-halo β-amino acids, which can be synthesized using 2-Bromo-5-(morpholin-4-yl)aniline, are multifunctional compounds that are convenient for further functionalization and production of α-substituted propionates .

3. Synthesis of azido, amino, acetylthio, arylthio derivatives The halogen atom in the α-halo β-amino acid esters synthesized using 2-Bromo-5-(morpholin-4-yl)aniline can be replaced with nucleophilic agents to obtain azido, amino, acetylthio, arylthio, and other derivatives .

Nucleophilic aromatic substitution

2-Bromo-5-(morpholin-4-yl)aniline can be used in nucleophilic aromatic substitution reactions. For example, the bromine in 4-bromo-5-nitrophthalodinitrile can be substituted with the morpholine residue .

5. Synthesis of α-halo β-alkylamino acids esters The synthesis of α-halo β-alkylamino acids esters can be carried out using 2-Bromo-5-(morpholin-4-yl)aniline. This is achieved through the reaction of α-halo acrylates with primary or secondary amines .

Synthesis of N-aryl derivatives

While the synthesis of N-aryl derivatives is primarily achieved through other methods, the use of 2-Bromo-5-(morpholin-4-yl)aniline in the synthesis of α-halo β-alkylamino acids esters provides an effective access to these compounds .

安全和危害

属性

IUPAC Name |

2-bromo-5-morpholin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXVNNLLJUTEPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(morpholin-4-yl)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

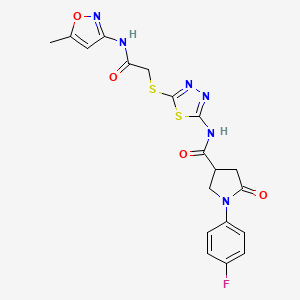

![1-(4-Ethylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2399758.png)

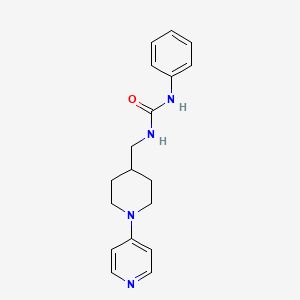

![4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2399760.png)

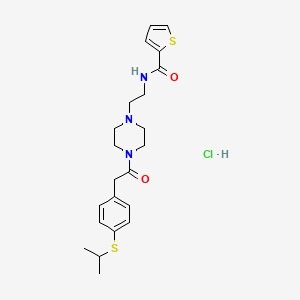

![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-chlorophenyl)amino]ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B2399762.png)

![N-methyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2399771.png)

![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)